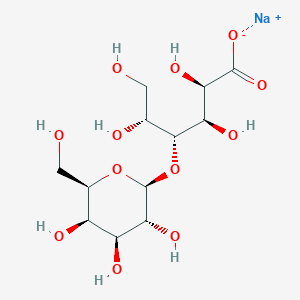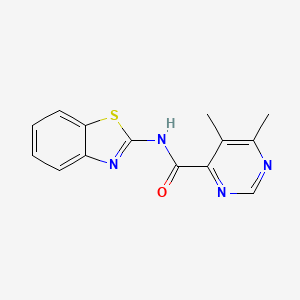
2-Acetyltetrahydrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyltetrahydrothiophene is an organosulfur compound . It is a yellow liquid and is the more useful of the two isomers of acetylthiophene . It is of commercial interest as a precursor to both thiophene-2-carboxylic acid and thiophene-2-acetic acid .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools. For instance, a tool named “What is this? (WIT)” has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing . WIT collects a minimal but sufficient dataset for structure analysis .Chemical Reactions Analysis
The chemical reactivity of 2-acetylphenothiazines has been studied extensively. These compounds are important intermediates for the synthesis of a variety of synthetically useful and novel heterocyclic systems with different ring sizes .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiphospholipase Activity
2-Acetyltetrahydrothiophene derivatives have been synthesized and evaluated for their effect on the activity of secretory phospholipases A2 from various sources. This research shows potential applications of these compounds in studying enzyme inhibition and possibly developing therapeutic agents (Rubinov et al., 2006).
Flavor/Aroma Characteristics in Food Products
This compound is an important flavor component in heated corn products like popcorn and corn chips. Studies have elucidated the tautomeric structures of this compound, which contribute significantly to flavor and aroma characteristics in food chemistry (Sanders et al., 2005).
Probing Drosophila Nicotinic Receptor Interaction
Compounds derived from this compound have been synthesized and used to probe the interaction between Drosophila neonicotinoid-nicotinic acetylcholine receptors. Such research offers insights into the molecular mechanisms of receptor functioning and could guide the development of novel neuroactive substances (Zhang et al., 2004).
Green Chemistry in Acylation Processes
This compound derivatives have been studied in the context of environmentally friendly chemistry, specifically in the acylation of resorcinol with acetic acid. This research contributes to the development of more sustainable and less polluting chemical synthesis methods (Yadav & Joshi, 2002).
Quantum Computational and Molecular Docking Studies
Studies involving 2-acetylthiophene have provided insights into its spectroscopic properties and potential applications in drug design and biological properties. These studies employ advanced techniques like quantum computational analysis and molecular docking, highlighting the compound's relevance in material science and pharmacology (Rahuman et al., 2020).
Wirkmechanismus
Target of Action
2-Acetyltetrahydrothiophene is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets within the cell . .
Mode of Action
Thiophene derivatives are known to interact with various cellular targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound are yet to be elucidated.
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical pathways . They can affect the synthesis of actin filaments, protein levels, and other pro-fibrotic factors . .
Pharmacokinetics
It is known that the pharmacokinetic characteristics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, light, and pH can affect the stability and activity of a compound.
Biochemische Analyse
Biochemical Properties
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Cellular Effects
It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiophene derivatives can undergo various transformations under different conditions .
Dosage Effects in Animal Models
The effects of 2-Acetyltetrahydrothiophene at different dosages in animal models have not been extensively studied. It is known that the effects of thiophene derivatives can vary with dosage, and that high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
It is known that thiophene derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that thiophene derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that thiophene derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
1-(thiolan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKIDAPTACTWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2936052.png)

![2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B2936057.png)






![N-(1-cyano-1,2,2-trimethylpropyl)-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2936067.png)


![7-[(2,5-Dimethylphenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2936072.png)

